furan-2-yl(pyridin-3-yl)methanol
Overview
Description
Furan-2-yl(pyridin-3-yl)methanol is an organic compound that features a furan ring and a pyridine ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(pyridin-3-yl)methanol typically involves multicomponent reactions (MCRs). One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a catalyst-free, one-pot synthesis . This method is advantageous due to its efficiency and the simplicity of the purification process.
Industrial Production Methods
The use of biorefineries to produce furan derivatives from biomass could be a sustainable approach .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts, oxygen, sodium nitrite.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes .
Scientific Research Applications
Furan-2-yl(pyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of furan-2-yl(pyridin-3-yl)methanol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, affecting metabolic pathways . The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Furan-2-yl(pyridin-3-yl)methanol is unique due to its specific combination of a furan ring and a pyridine ring connected through a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFFSWKVKZWGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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